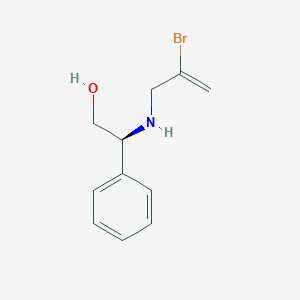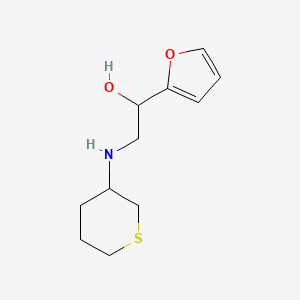
1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol, also known as DFTEA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of beta-adrenergic receptor agonists and has been found to interact with various biological systems.
作用機序
1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol acts as a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels.
Activation of beta-adrenergic receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn leads to various physiological effects. For example, in the heart, increased cAMP levels lead to an increase in the force of contraction of the heart muscle. In the lungs, increased cAMP levels lead to relaxation of the smooth muscle, which results in bronchodilation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. As mentioned earlier, it has a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle. It also has a positive chronotropic effect, which means it increases the heart rate.
In the lungs, this compound has bronchodilator properties, which means it relaxes the smooth muscle and widens the airways. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol in lab experiments is that it has a well-defined mechanism of action. This makes it easier to study its effects on various biological systems. In addition, it has been found to have low toxicity, which means it can be used at higher concentrations without causing harm to cells or tissues.
One limitation of using this compound in lab experiments is that it is relatively expensive compared to other beta-adrenergic receptor agonists. In addition, its solubility in water is low, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol. One area of interest is its potential use in the treatment of heart failure. Further studies are needed to determine the optimal dose and administration route for this application.
Another area of interest is the use of this compound in the treatment of asthma and other respiratory conditions. Studies have shown that this compound has bronchodilator properties, but further research is needed to determine its efficacy and safety in humans.
In addition, this compound has been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions. Further studies are needed to determine its potential use in the treatment of diseases such as arthritis and inflammatory bowel disease.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method involves the reaction of 2,4-difluoroaniline with thian-3-ylamine in the presence of ethanol. This compound has been found to have potential applications in the treatment of cardiovascular diseases, respiratory conditions, and inflammatory conditions. Its mechanism of action involves activation of beta-adrenergic receptors, which leads to various physiological effects. This compound has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of 1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol involves the reaction of 2,4-difluoroaniline with thian-3-ylamine in the presence of ethanol. The reaction is carried out using a reflux condenser for a period of 24 hours. The resulting product is then purified using column chromatography. The yield of the product is around 70%.
科学的研究の応用
1-(2,4-Difluorophenyl)-2-(thian-3-ylamino)ethanol has been found to have potential applications in scientific research, particularly in the field of cardiovascular diseases. It has been shown to have a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle. This effect can be useful in the treatment of heart failure.
This compound has also been found to have bronchodilator properties, which means it can help in the treatment of asthma and other respiratory conditions. In addition, it has been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory conditions.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-2-(thian-3-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NOS/c14-9-3-4-11(12(15)6-9)13(17)7-16-10-2-1-5-18-8-10/h3-4,6,10,13,16-17H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMVYFVOOJYPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)NCC(C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1H-pyrazol-4-yl)piperidin-1-yl]-2-[4-(trifluoromethyl)cyclohexyl]ethanone](/img/structure/B7648628.png)

![Pyridin-4-yl-[4-(thian-3-ylamino)piperidin-1-yl]methanone](/img/structure/B7648632.png)
![1-(2,6-dimethylpiperidin-1-yl)-2-[[(1S)-2-hydroxy-1-phenylethyl]amino]ethanone](/img/structure/B7648642.png)
![4-[(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7648649.png)
![2-[[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]amino]acetonitrile](/img/structure/B7648664.png)
![13-(3-Methyl-1,2-thiazole-4-carbonyl)-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-one](/img/structure/B7648673.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)methyl]-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648689.png)
![N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]thian-3-amine](/img/structure/B7648690.png)
![4-(2-Ethoxyethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648701.png)

![N-ethyl-N-[[3-[(1-propan-2-ylpiperidin-4-yl)amino]phenyl]methyl]acetamide](/img/structure/B7648718.png)
![4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7648721.png)
![1-[4-(3-fluorophenyl)butan-2-yl]-N-methylpyrrolidine-3-sulfonamide](/img/structure/B7648726.png)